REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].C1(N=C=NC2CCCCC2)CCCCC1.[CH2:22]([CH2:24][NH2:25])[OH:23]>>[C:1]([NH:25][CH2:24][CH2:22][OH:23])(=[O:6])[C:2]([CH3:4])=[CH2:3].[C:1]([O:6][CH2:24][CH2:22][OH:23])(=[O:5])[C:2]([CH3:4])=[CH2:3]
|
Name
|
|
Quantity
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27.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
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C(C(=C)C)(=O)NCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |